1-Isocyanato-4-(2-phenylethyl)benzene
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Overview
Description
1-Isocyanato-4-(2-phenylethyl)benzene is an organic compound with the molecular formula C15H13NO. It features an isocyanate group (-N=C=O) attached to a benzene ring, which is further substituted with a 2-phenylethyl group.
Preparation Methods
The synthesis of 1-Isocyanato-4-(2-phenylethyl)benzene typically involves the reaction of an amine precursor with phosgene. The general reaction can be represented as follows:
RNH2+COCl2→RNCO+2HCl
In this reaction, the amine (RNH2) reacts with phosgene (COCl2) to form the isocyanate (RNCO) and hydrochloric acid (HCl) . Industrial production methods often involve the use of safer phosgene derivatives, such as oxalyl chloride, to minimize the hazards associated with phosgene .
Chemical Reactions Analysis
1-Isocyanato-4-(2-phenylethyl)benzene undergoes various chemical reactions, including:
- Reacts with alcohols to form urethanes.
Nucleophilic Addition: ROH+R’NCO→ROC(O)N(H)R’
Reacts with water to form amines and carbon dioxide.Hydrolysis: RNCO+H2O→RNH2+CO2
Polymerization: Reacts with diols to form polyurethanes, which are widely used in foams and coatings.
Scientific Research Applications
1-Isocyanato-4-(2-phenylethyl)benzene is utilized in various scientific research applications:
Polymer Chemistry: Used in the synthesis of polyurethanes, which are essential in the production of foams, adhesives, and coatings.
Materials Science: Employed in the development of advanced materials with specific mechanical and chemical properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical coatings.
Mechanism of Action
The mechanism of action of 1-Isocyanato-4-(2-phenylethyl)benzene involves its reactivity as an electrophile. The isocyanate group readily reacts with nucleophiles, such as alcohols and amines, to form stable urethane and urea linkages. This reactivity is exploited in the formation of polyurethanes and other polymeric materials .
Comparison with Similar Compounds
1-Isocyanato-4-(2-phenylethyl)benzene can be compared with other isocyanate compounds, such as:
Phenyl Isocyanate: Lacks the 2-phenylethyl substitution, making it less sterically hindered.
Methyl Isocyanate: Smaller and more volatile, used in different industrial applications.
Toluene Diisocyanate: Contains two isocyanate groups, making it more reactive and suitable for producing rigid foams.
Properties
CAS No. |
918435-06-0 |
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Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-isocyanato-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C15H13NO/c17-12-16-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-11H,6-7H2 |
InChI Key |
PHMBEDBRFGWJHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)N=C=O |
Origin of Product |
United States |
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